2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a dichloromethylcyclopropyl group attached to a pyridine ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common approach starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid . This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its combination of a dichloromethylcyclopropyl group and a pyridine ring connected via a sulfanyl linkage. This structure imparts distinct chemical properties and biological activities that are not observed in similar compounds.
Properties
CAS No. |
60263-98-1 |
---|---|
Molecular Formula |
C10H11Cl2NOS |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2-[(2,2-dichloro-1-methylcyclopropyl)methylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11Cl2NOS/c1-9(6-10(9,11)12)7-15-8-4-2-3-5-13(8)14/h2-5H,6-7H2,1H3 |
InChI Key |
DJUOGGRLRSYVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)CSC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.